2-Fluoro-n,2-dimethylpropan-1-amine
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Overview
Description
2-Fluoro-n,2-dimethylpropan-1-amine is a chemical compound with the molecular formula C5H12FN. It is a derivative of propan-1-amine, where a fluorine atom is attached to the second carbon, and the nitrogen is substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-n,2-dimethylpropan-1-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-n,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-n,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-n,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-n,2-dimethylpropan-1-amine hydrochloride: A salt form with similar properties.
2,2-Dimethylpropan-1-amine: Lacks the fluorine atom, resulting in different reactivity and properties
Uniqueness
This compound is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C5H12FN |
---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
2-fluoro-N,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12FN/c1-5(2,6)4-7-3/h7H,4H2,1-3H3 |
InChI Key |
PGSSCKBWEIHNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)F |
Origin of Product |
United States |
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